molecular formula C17H15Cl2N5O2S B12130999 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl) acetamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl) acetamide

Cat. No.: B12130999
M. Wt: 424.3 g/mol
InChI Key: JJDQHDCDLWSVAH-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the chemical world. Its full name might be a mouthful, but let’s break it down. The key components are:

  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: : This heterocyclic compound contains a thiadiazole ring with an amino group and a methoxyphenyl substituent. It’s a versatile building block in organic synthesis .

  • N-(3,4-dichlorophenyl) acetamide: : This part of the compound is an acetamide derivative with a dichlorophenyl group attached.

Preparation Methods

Synthetic Routes:: One common method to synthesize 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl) acetamide involves the following steps:

  • Start with 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone (a precursor).
  • React it with sodium cyanide to form a related triazole derivative.
  • Acid hydrolysis of the triazole yields the final compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization and scale-up are essential for efficient production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to new functional groups.

    Reduction: Reduction processes may modify the amino or carbonyl groups.

    Substitution: Substituents on the phenyl rings can be replaced by other groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents (e.g., chlorine, bromine).

Major Products:: The specific products depend on reaction conditions, but expect derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications across disciplines:

    Chemistry: As a building block for novel molecules.

    Biology: Investigating its effects on cellular processes.

    Medicine: Potential therapeutic applications.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism isn’t fully elucidated, but it likely interacts with specific molecular targets or pathways. Further research is needed to uncover its precise effects.

Comparison with Similar Compounds

While there are related thiadiazoles, this compound’s unique combination of substituents sets it apart. Similar compounds include 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole and 2-(4-methylsulfonylphenyl)ethylamine .

Properties

Molecular Formula

C17H15Cl2N5O2S

Molecular Weight

424.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C17H15Cl2N5O2S/c1-26-12-4-2-3-10(7-12)16-22-23-17(24(16)20)27-9-15(25)21-11-5-6-13(18)14(19)8-11/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

JJDQHDCDLWSVAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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